N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide is a synthetic organic compound featuring a thiophene ring, a hydroxy-substituted propyl chain, and a 3-phenylpropanamide backbone. The phenylpropanamide moiety adds lipophilicity, which may affect membrane permeability and stability.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDPIDKTJSHTPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide typically involves the reaction of 2-thiophenylpropanol with 3-phenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic substitution reactions on the thiophene ring can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of brominated or nitrated thiophene derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Features and Functional Group Analysis
The following compounds share partial structural homology with the target molecule:
a) 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide
- Structure : Contains a thiophen-2-yl group, a hydroxy group at the β-position, and a methyl-substituted amide.
- The absence of a phenylpropanamide chain decreases lipophilicity.
- Applications : Used as a reference standard in analytical methods, adhering to USP and EMA guidelines .
b) (E)-N-[3-(Methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide (Impurity B)
- Structure: Features a conjugated enamide (C=C double bond) and a methylamino-propyl chain.
- Unlike the target compound, it lacks a hydroxy group and phenylpropanamide.
- Applications : Identified as a process-related impurity in pharmaceuticals, necessitating strict quality control .
c) N-(3-(Dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide Hydrochloride
- Structure: Combines a fluorobenzothiazole heterocycle, dimethylamino-propyl chain, and phenylpropanamide.
- The dimethylamino group and hydrochloride salt improve water solubility, contrasting with the target’s hydroxy group.
- Applications: Potential bioactive molecule due to fluorinated heterocycle and charged side chain .
d) (S)-2-Acetamido-N-(3-((1-(3,4-dichlorophenyl)-pyrazol-5-yl)oxy)propyl)-3-phenylpropanamide
- Structure : Includes a dichlorophenyl-pyrazole group and acetamido side chain.
- Key Differences : The dichlorophenyl-pyrazole moiety introduces steric bulk and halogen bonding. The acetamido group may influence metabolic stability compared to the target’s hydroxypropyl chain.
- Applications : Likely investigated for receptor-targeted activity due to dichlorophenyl groups .
Physicochemical and Functional Comparisons
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide is a synthetic compound notable for its unique structural features, including a thiophene ring, a phenyl group, and an amide linkage. This article aims to detail the biological activity of this compound, drawing from various scientific studies and research findings.
Chemical Characteristics
- Molecular Formula : CHNOS
- Molecular Weight : 289.4 g/mol
- CAS Number : 1351604-84-6
The compound is synthesized through the reaction of 2-thiophenylpropanol with 3-phenylpropanoic acid, typically utilizing coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under controlled conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate enzyme or receptor activity, leading to significant biological effects. Specific pathways influenced by this compound include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits potential antimicrobial properties, possibly through disruption of microbial cell membranes or inhibition of vital metabolic pathways.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and apoptosis .
Biological Activity Overview
| Biological Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | Interaction with microbial enzymes or cell membranes |
| Anticancer | Reduction in cancer cell viability | Modulation of signaling pathways related to cell proliferation |
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent against infections .
-
Anticancer Research :
- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of several cancer cell lines, including breast and colon cancer. The compound was found to induce apoptosis through caspase activation .
- Mechanistic Insights :
Future Directions
The unique structural characteristics of this compound warrant further exploration into its biological activities. Future research should focus on:
- In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.
Q & A
Q. What are the standard synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide, and how are intermediates characterized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the thiophene ring followed by amidation. A common approach includes:
- Step 1: Thiophene derivative functionalization via nucleophilic substitution or Grignard reactions to introduce hydroxypropyl groups.
- Step 2: Coupling with 3-phenylpropanoyl chloride under controlled pH (7–9) and temperature (0–5°C) to form the amide bond.
- Step 3: Purification via column chromatography and recrystallization.
Intermediates are characterized using NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation .
Q. What spectroscopic and crystallographic techniques are essential for confirming the compound’s structure and purity?
- ¹H/¹³C NMR: Assigns proton and carbon environments, critical for verifying stereochemistry (e.g., hydroxypropyl configuration) .
- X-ray crystallography: Resolves 3D molecular geometry; software like SHELX refines diffraction data to confirm bond lengths/angles .
- HPLC: Quantifies purity (>95% required for pharmacological studies) .
Q. How should the compound be stored to ensure stability during research?
- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or hydrolysis of the amide group.
- Use amber vials to avoid photodegradation, as thiophene derivatives are light-sensitive .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize synthetic routes or predict reactivity?
DFT calculations (e.g., using B3LYP/6-31G* basis sets) model reaction pathways:
- Transition state analysis: Identifies energy barriers for key steps (e.g., amidation).
- Electrostatic potential maps: Predict nucleophilic/electrophilic sites on the thiophene ring or amide group.
- Solvent effects: Simulate polarity impacts on reaction yields.
Validated against experimental NMR shifts and IR spectra .
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions often arise from:
Q. What methodologies are recommended for structure-activity relationship (SAR) studies targeting the hydroxypropyl group?
- Analog synthesis: Replace hydroxypropyl with methylthio or methoxy groups to assess hydrogen-bonding effects.
- In vitro assays: Test analogs against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- Molecular docking: Use AutoDock Vina to model interactions with binding pockets, correlating docking scores with IC₅₀ values .
Q. How does the thiophene moiety influence electronic properties for material science applications?
- Conductivity studies: Cyclic voltammetry measures redox activity; thiophene’s π-conjugation enhances charge transport in organic semiconductors.
- OLED fabrication: Spin-coat thin films of the compound and measure electroluminescence efficiency (cd/A).
- DFT bandgap analysis: Compare HOMO-LUMO gaps with similar derivatives (e.g., phenyl vs. thienyl substituents) .
Q. What experimental designs are critical for in vivo pharmacokinetic studies?
- Dosing regimen: Administer via intravenous (IV) and oral routes to calculate bioavailability (F%).
- Mass spectrometry imaging (MSI): Maps tissue distribution in rodent models.
- Metabolite profiling: Use UPLC-QTOF-MS to identify phase I/II metabolites (e.g., hydroxylation at the thiophene ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
